(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid
Description
The compound (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 1,2,3-triazole substituent, and a carboxylic acid moiety. Its stereochemistry (2S,4S) is critical for applications in medicinal chemistry, particularly in peptide synthesis and drug design, where rigidity and spatial orientation influence target binding . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps , while the triazole ring—often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—offers metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-7-8(6-9(15)10(17)18)16-5-4-13-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1 |
InChI Key |
LCQXPWMRUNLVPT-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2C=CN=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2C=CN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and azide compounds.
Formation of Triazole Ring:
Protection of Amino Group: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Final Product: The final product is obtained after purification, typically through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. The triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine Derivatives with Varied Substituents
The target compound’s pyrrolidine backbone is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:
*Calculated based on molecular formula C₁₄H₂₀N₄O₄.
Key Findings :
- Triazole vs.
- Chloro-Phenoxy Substituents: Highly lipophilic (LogD ~4.0) due to aromatic and halogen groups, favoring blood-brain barrier penetration but increasing metabolic stability challenges .
- Stereochemistry Effects : The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., ), which may exhibit divergent crystallinity and biological activity .
Physicochemical Properties
Biological Activity
The compound (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes:
- A pyrrolidine ring , which is known for its role in various biological activities.
- A triazole ring , which enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole group is significant for:
- Binding Affinity : The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing binding to target proteins.
- Stability : The Boc group provides stability to the molecule during synthesis and biological evaluations.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Specifically, this compound has been explored for its potential as an intermediate in the synthesis of antiviral agents targeting Hepatitis C Virus (HCV). It plays a role in the development of compounds that inhibit viral replication by interfering with viral enzymes.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Pyrrolidine derivatives are also recognized for their DPP-IV inhibitory activity. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they prolong the action of incretin hormones. The structural features of this compound may contribute to its efficacy as a DPP-IV inhibitor.
Study 1: Synthesis and Evaluation
A study conducted on similar pyrrolidine derivatives highlighted the synthesis of compounds with enhanced biological activities through modifications at the pyrrolidine nitrogen. The incorporation of triazole groups was found to improve binding affinities towards DPP-IV and other targets .
Study 2: Antiviral Potential
Research involving (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine derivatives demonstrated significant antiviral activity against HCV. The study suggested that the triazole-containing pyrrolidine derivatives could serve as promising candidates for further development into antiviral drugs .
Comparative Analysis
| Compound | Target Activity | Key Features |
|---|---|---|
| (2S,4S)-1-[Boc]-4-(triazol) | Antiviral | Triazole enhances binding |
| (2S,4R)-Boc-pyrrolidine | DPP-IV Inhibition | Pyrrolidine scaffold |
| (2S,4S)-Hydroxypyrrolidine | Antiviral | Hydroxyl group increases solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
